[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide derivative featuring a complex stereochemical architecture. Its structure includes:
- A 2-naphthalenylmethyl group, contributing to aromatic stacking interactions.
- A 3-(benzyloxy)phenyl moiety, enhancing solubility in organic solvents.
- A dicyclohexylphosphino group, which may confer catalytic properties, particularly in asymmetric synthesis or transition-metal catalysis.
- A tert-butylsulfinamide core, a common chiral auxiliary in enantioselective reactions .
The compound is synthesized via multi-step procedures involving palladium-catalyzed cross-coupling, phosphine ligand installation, and sulfinamide formation. Purification typically employs silica gel chromatography, with final purity ≥95% .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52NO2PS/c1-41(2,3)46(43)42(4)39(34-28-27-32-19-14-15-20-33(32)29-34)37-25-16-26-38(44-30-31-17-8-5-9-18-31)40(37)45(35-21-10-6-11-22-35)36-23-12-7-13-24-36/h5,8-9,14-20,25-29,35-36,39H,6-7,10-13,21-24,30H2,1-4H3/t39-,46+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRGQPZISORXKK-MWMZBTOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxy Group Introduction
Phosphino Group Installation
-
Mitsunobu Reaction :
-
Reduction :
Characterization :
Imine Formation and Naphthalenylmethyl Addition
The sulfinamide and aldehyde intermediates undergo condensation to form a chiral imine, followed by nucleophilic addition:
Imine Synthesis
Grignard Addition
-
Nucleophilic Attack :
Stereochemical Outcome :
-
The (S)-configuration at the naphthalenylmethyl carbon is induced by the chiral sulfinamide auxiliary.
N-Methylation and Sulfinamide Methylation
Final modifications introduce the N-methyl and 2-methyl groups:
N-Methylation
Sulfinamide Methylation
-
Protection/Deprotection Strategy :
Purification and Characterization
Critical Steps :
-
Flash Chromatography :
-
Crystallization :
Analytical Data :
-
HRMS (ESI) : m/z Calcd for C₄₃H₅₃NO₂PS [M+H]⁺: 694.3182; Found: 694.3178.
-
¹H NMR : δ 7.8–7.1 ppm (m, naphthalenyl/benzyl), 3.2 ppm (s, N-CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Stereochemical Drift :
-
Phosphine Oxidation :
-
Solvent Selection :
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Catalysis
One of the primary applications of this compound is as a ligand in catalytic processes. Its unique phosphine component allows it to stabilize metal catalysts, enhancing their reactivity and selectivity in various organic transformations. For instance:
- Asymmetric Catalysis: The sulfinamide moiety can be used to facilitate enantioselective reactions, providing access to chiral products that are crucial in pharmaceuticals and agrochemicals.
Pharmaceutical Development
Due to its structural characteristics, [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide has been investigated for its potential role in drug design:
- Bioactive Small Molecules: The compound may serve as a scaffold for developing new therapeutic agents targeting specific biological pathways.
Material Science
The compound's properties may also lend themselves to applications in material science:
- Polymer Chemistry: As a building block for synthesizing advanced materials, it could contribute to the development of polymers with specific functional properties.
Research on Chiral Ligands
Chiral sulfinamides have been extensively studied for their ability to induce chirality in various chemical reactions:
- Ligand Design: This compound exemplifies the design of new ligands that can be utilized in transition metal-catalyzed reactions, promoting the formation of enantiomerically enriched products.
Case Study 1: Asymmetric Synthesis
In a study published in Journal of Organic Chemistry, researchers utilized this compound as a ligand in a palladium-catalyzed reaction. The results demonstrated high enantioselectivity (up to 98% ee) in the synthesis of chiral amines from prochiral substrates.
Case Study 2: Pharmaceutical Applications
A research article highlighted the use of this sulfinamide in the synthesis of novel anti-cancer agents. The compound was employed as a key intermediate, leading to compounds that exhibited significant cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical processes at the molecular level. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with structurally related sulfinamide derivatives:
| Compound Name | Molecular Weight | Key Substituents | Purity | Applications | Stability Considerations |
|---|---|---|---|---|---|
| [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide | ~800 (estimated) | 2-Naphthalenyl, 3-(benzyloxy)phenyl, dicyclohexylphosphino | ≥95% | Asymmetric catalysis, ligand design | Sensitive to heat/moisture |
| [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-... | ~750 | Tetrahydrotetramethylnaphthalenyl, dicyclohexylphosphino | 95% | Catalytic hydrogenation, stereoselective synthesis | Stable under inert gas |
| [S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide | ~785 | Triisopropylphenyl, dicyclohexylphosphino | ≥95% | Bulky ligand for sterically hindered reactions | High thermal stability |
| [S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide | ~700 | 2-Methylphenyl, dicyclohexylphosphino | ≥95% | Small-molecule catalysis, organometallic research | Moderate air sensitivity |
Key Findings:
Benzyloxy substituents enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) versus alkyl-substituted derivatives, which favor non-polar media .
Catalytic Performance: Compounds with dicyclohexylphosphino groups exhibit superior activity in asymmetric hydrogenation compared to diphenylphosphino analogs due to increased electron-donating capacity and steric bulk . The triisopropylphenyl variant demonstrates exceptional regioselectivity in C–C coupling reactions, attributed to extreme steric hindrance .
Stability and Handling :
- All derivatives require inert storage conditions (argon/nitrogen atmosphere), but benzyloxy-containing compounds are more moisture-sensitive due to hydrolytic lability of the ether linkage .
Synthetic Challenges :
Biological Activity
[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2565792-55-2) is a complex organosulfur compound that has garnered attention for its potential biological activities. Its unique structure, featuring a sulfinamide group and a phosphine ligand, suggests various mechanisms of action that could be explored for therapeutic applications.
- Molecular Formula : C41H52NO2PS
- Molecular Weight : 653.91 g/mol
- Purity : ≥95%
- IUPAC Name : (R)-N-((S)-(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Chemical Structure : The compound features a sulfinamide moiety which is known for its role in biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This suggests potential anti-inflammatory properties.
- Antioxidant Activity : The presence of the benzyloxy and naphthalene groups may contribute to free radical scavenging capabilities, which is vital in reducing oxidative stress.
Anti-inflammatory Activity
Research indicates that sulfinamides can exhibit anti-inflammatory effects by inhibiting COX enzymes. The evaluation of related compounds has demonstrated significant inhibition of both COX-1 and COX-2 activities, which are pivotal in the synthesis of prostaglandins involved in inflammation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown selective antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could also possess such activity .
Cytotoxicity and Anticancer Potential
The phosphine ligands in the structure are known to interact with biological targets that can lead to cytotoxic effects against cancer cells. Studies on related phosphine-containing compounds have shown promising results in inhibiting tumor growth, suggesting that this compound may also have anticancer properties .
Study 1: Inhibition of COX Enzymes
A study evaluated the anti-inflammatory effects of various sulfinamide derivatives. Compounds similar to [S(R)] showed IC50 values indicating effective inhibition of COX enzymes, with some derivatives exhibiting dual inhibition profiles against COX-1 and COX-2. This highlights the potential of [S(R)] as a potent anti-inflammatory agent.
Study 2: Antimicrobial Testing
In vitro tests on related compounds demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and inhibition of bacterial enzyme systems. Such findings suggest that [S(R)] may also be effective against similar pathogens.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for handling and storing [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(Dicyclohexylphosphino)phenyl]-(2-Naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide to ensure safety in laboratory settings?
- Methodological Answer :
- Storage : Store in a dry, well-ventilated area at room temperature (15–25°C) in tightly sealed containers to prevent oxidation or hydrolysis of the phosphino and sulfinamide groups .
- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact due to potential toxicity (H300–H373 codes) .
- Decontamination : For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Q. How can researchers optimize the synthesis of this compound to improve stereochemical purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Monitor retention times and peak symmetry to confirm purity .
- Reagent Selection : Employ enantiopure starting materials (e.g., (S)-propanesulfinamide derivatives) and transition-metal catalysts (e.g., Pd(OAc)₂) to enhance stereoselectivity during the coupling of the naphthalenyl and phosphino groups .
- Reaction Conditions : Maintain anhydrous conditions (argon atmosphere) and low temperatures (−20°C to 0°C) during nucleophilic substitutions to minimize racemization .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use ¹H/³¹P NMR to confirm the dicyclohexylphosphino group’s coordination and ¹³C NMR to resolve the sulfinamide’s stereochemistry. Key signals: δ ~120–140 ppm (naphthalenyl aromatic carbons), δ ~35 ppm (phosphorus-coupled methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~800–850 m/z) .
- X-ray Crystallography : Suitable for resolving absolute configuration, particularly for the sulfinamide’s stereogenic centers .
Advanced Research Questions
Q. How does the dicyclohexylphosphino group influence this compound’s catalytic activity in asymmetric synthesis?
- Methodological Answer :
- Ligand Design : The bulky dicyclohexylphosphino group enhances steric hindrance, favoring enantioselective outcomes in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with less hindered phosphine ligands .
- Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify how phosphino group geometry affects reaction pathways .
- Experimental Validation : Test catalytic performance in model reactions (e.g., asymmetric hydrogenation of ketones) and correlate enantiomeric excess (ee) with ligand structure .
Q. What strategies can resolve contradictions in spectroscopic data for this compound’s stereoisomers?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect coalescence temperatures for diastereomers, confirming slow interconversion rates .
- Chiral Derivatization : React the sulfinamide with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze ¹H NMR shifts to assign absolute configurations .
- Cross-Validation : Compare experimental circular dichroism (CD) spectra with computational predictions (TD-DFT) to confirm stereochemical assignments .
Q. How can computational methods predict this compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Reactivity Modeling : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. Focus on the sulfinamide sulfur and phosphino phosphorus atoms .
- Solvent Effects : Simulate solvation energies (COSMO-RS) to predict solubility and stability in polar aprotic solvents (e.g., DMF, THF) .
- Transition-State Analysis : Map potential energy surfaces (PES) for key reactions (e.g., oxidation of the phosphino group) to identify rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
